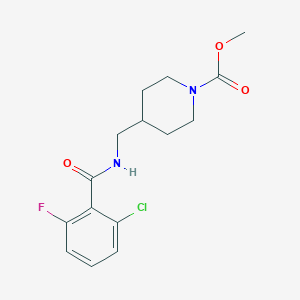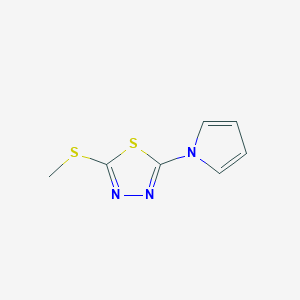
2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” contains several functional groups including a thiadiazole ring, a pyrrole ring, and a methylthio group. These functional groups are often found in various organic compounds and can exhibit a wide range of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the functional groups and the electronic distribution within the molecule. The presence of the thiadiazole and pyrrole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiadiazole and pyrrole rings, as well as the methylthio group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antiviral Applications
A study explored the synthesis of novel 1,3,4-thiadiazole-based molecules with potential antiviral activity against COVID-19. The compounds demonstrated good docking scores against the main coronavirus protease, indicating their potential as antiviral agents (Rashdan et al., 2021).
Fungicidal Applications
Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and tested for their fungicidal activity against Rhizoctonia solani, showing significant potential in addressing rice sheath blight, a major disease affecting rice in China (Chen et al., 2000).
Insecticidal Applications
New heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these compounds as insecticidal agents (Fadda et al., 2017).
Antimicrobial Applications
Several studies have synthesized and assessed the antimicrobial activity of 1,3,4-thiadiazole derivatives. For instance, derivatives bearing isomeric pyridyl and 1-naphthyl showed no significant antibacterial activities against S. aureus and E. coli, indicating the importance of structure-activity relationships (Zamani et al., 2004). Another study found promising antibacterial and antifungal activity in newly synthesized compounds, highlighting their potential as antimicrobial agents (Taha, 2008).
Anticancer Applications
Research into the anticancer activity of thiadiazole derivatives has shown promising results. Arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel copolymer catalyst demonstrated significant anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015). Another study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed high DNA protective ability and strong antimicrobial activity, with certain compounds showing cytotoxicity against cancer cell lines (Gür et al., 2020).
Synthesis Methodologies
Alternative synthesis approaches for S-substituted 2-pyrrolyl-1,3,4-thiadiazole-5-thiols were developed to overcome the formation of secondary products, demonstrating the importance of novel synthesis methodologies for these compounds (Bijev & Prodanova, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylsulfanyl-5-pyrrol-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-11-7-9-8-6(12-7)10-4-2-3-5-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQSTRMPKEEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
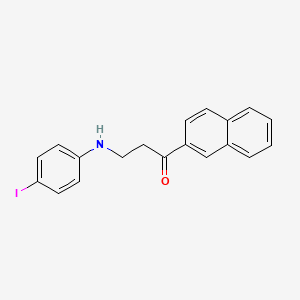
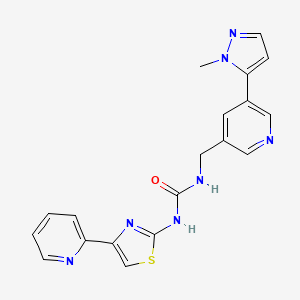
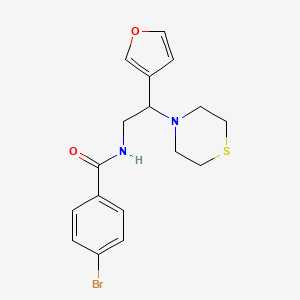


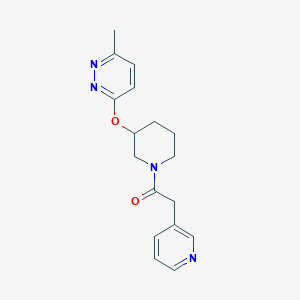
![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)

![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2818702.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2818703.png)

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)
![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)
